Bis(3-methylthiophen-2-yl)methanol
Overview
Description
Bis(3-methylthiophen-2-yl)methanol is a useful research compound. Its molecular formula is C11H12OS2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reactions and Synthesis of Bis Compounds : RuCl3·3H2O is an effective catalyst for reactions with aldehydes, including 2-methylthiophene, to afford bis compounds like bis(thienyl)methanes in moderate to excellent yields. This indicates a potential application in facilitating chemical synthesis processes (Qu et al., 2011).
Crystal Structure Analysis : Studies have been conducted on the crystal structure of related bis compounds, like bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, using techniques like NMR, IR, MS spectra, and X-ray diffraction. These studies contribute to the understanding of molecular conformations and packing in such compounds (Dong & Huo, 2009).
Electrochromic Materials Development : Research on poly(1,4-bis(3-methylthiophen-2-yl)benzene) (PBMTB) has been done, focusing on its electrochromic properties. The polymer demonstrates distinct electrochromic properties with potential applications in electrochromic devices (Wang et al., 2012).
Fluorescence Imaging and Tracing : A study demonstrated the use of a photo-switchable and high-contrast bio-imaging indicator based on bis(methylthiophene) derivatives. This has potential applications in selective fluorescence imaging and long-term tracing in biological systems (Tu et al., 2019).
Methanol Oxidation Catalyst : An innovative strategy using bis(trifluoromethylsulfonyl)imide anion in ionic liquids at anaerobic conditions was developed to catalyze the electrooxidation of methanol. This could have applications in methanol oxidation processes (Tang et al., 2016).
properties
IUPAC Name |
bis(3-methylthiophen-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHJMNMYTWAQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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